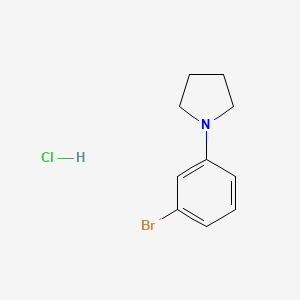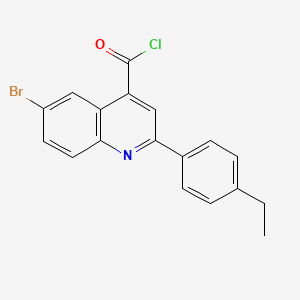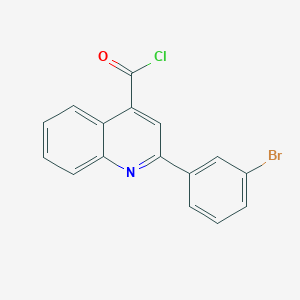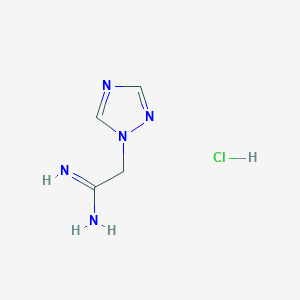
8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds like “8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid” belong to a class of organic compounds known as aromatic compounds. They contain a benzene ring, which is a six-membered ring with alternating double and single bonds .
Molecular Structure Analysis
The molecular structure of similar compounds typically includes an aromatic ring (benzene ring) attached to a longer carbon chain. The bromo and methyl groups are substituents on the benzene ring .Physical And Chemical Properties Analysis
Based on similar compounds, we can expect that “8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid” would be a solid at room temperature. It would likely have a relatively high melting point due to the presence of the aromatic ring.Scientific Research Applications
Bromophenol Derivatives from Red Alga
A study on bromophenol derivatives from the red alga Rhodomela confervoides identified compounds similar to 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid. These compounds were explored for their potential applications against human cancer cell lines and microorganisms, though they were found inactive in this context (Zhao et al., 2004).
Novel Radiotracer for Liver Fatty Acid Metabolism
8-Cyclopentadienyltricarbonyl 99mTc 8-oxooctanoic acid, a compound structurally related to 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid, was synthesized for evaluating medium-chain fatty acid metabolism in the liver. This radiotracer was shown to be stable and useful in studying beta-oxidation in the liver (Lee et al., 2004).
Halohydrocarbon Synthesis by Bromoperoxidase
In the context of halohydrocarbon synthesis, bromoperoxidase enzymes from marine algae were studied for their ability to incorporate bromine into organic substrates, including compounds like 3-oxooctanoic acid. This study is relevant to understanding the role of similar structures in marine ecosystems (Theiler et al., 1978).
Synthesis of Whisky Lactone
A study on the synthesis of whisky lactone from 3-methyl-4-oxooctanoic acid, a compound structurally related to 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid, provides insights into the processes of flavor compound synthesis, which may have relevance in food chemistry and aroma studies (Junsong, 2012).
G Protein-Coupled Receptor GPR35 Study
The synthesis and study of 6-Bromo-8-(4-[(3)H]methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic Acid, a powerful tool for studying the orphan G protein-coupled receptor GPR35, is relevant for understanding the pharmacological interactions and potential therapeutic applications of structurally related compounds (Thimm et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for a compound like “8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid” would depend on its potential applications. For instance, if it shows promise as a pharmaceutical, future research might focus on optimizing its synthesis, studying its mechanism of action, and conducting clinical trials .
properties
IUPAC Name |
8-(3-bromo-4-methylphenyl)-8-oxooctanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrO3/c1-11-8-9-12(10-13(11)16)14(17)6-4-2-3-5-7-15(18)19/h8-10H,2-7H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXOREFLKCAEEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CCCCCCC(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645382 |
Source


|
| Record name | 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898767-25-4 |
Source


|
| Record name | 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-[4-(Biphenyl-2-yloxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1372817.png)
![5-(4-Bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B1372818.png)
![1-[(Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazine hydrochloride](/img/structure/B1372819.png)


